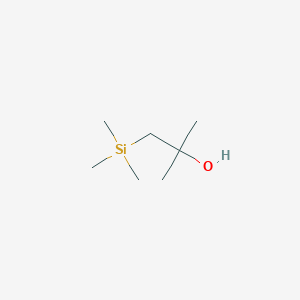

2-Methyl-1-(trimethylsilyl)propan-2-ol

Description

2-Methyl-1-(trimethylsilyl)propan-2-ol is a tertiary alcohol derivative featuring a trimethylsilyl (-Si(CH₃)₃) substituent. Its molecular formula is C₇H₁₈OSi, with a molecular weight of 146.09 g/mol. The compound combines the steric bulk of the tert-alcohol group with the hydrophobic and electron-donating properties of the trimethylsilyl moiety. Such structural attributes make it valuable in organic synthesis, particularly as a protective group for alcohols or as a precursor in silicon-containing polymers. The trimethylsilyl group enhances lipophilicity and can influence reaction pathways by steric shielding or stabilizing transition states .

Properties

CAS No. |

18387-31-0 |

|---|---|

Molecular Formula |

C7H18OSi |

Molecular Weight |

146.30 g/mol |

IUPAC Name |

2-methyl-1-trimethylsilylpropan-2-ol |

InChI |

InChI=1S/C7H18OSi/c1-7(2,8)6-9(3,4)5/h8H,6H2,1-5H3 |

InChI Key |

IFUFWUNHYSMZAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C[Si](C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-(trimethylsilyl)propan-2-ol can be synthesized through various methods. One common method involves the cobalt-catalyzed coupling of a protected vinyl halide with trimethylsilylmethylmagnesium chloride. This method shows excellent functional group tolerance and provides the desired product in good overall yield .

Industrial Production Methods

Industrial production of this compound typically involves the use of organometallic reagents and catalysts to ensure high yield and purity. The process is designed to be operationally simple and cost-effective, avoiding the use of highly concentrated organolithium reagents and complex reaction protocols .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(trimethylsilyl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in the formation of alcohols.

Scientific Research Applications

2-Methyl-1-(trimethylsilyl)propan-2-ol has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of various biomolecules and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-1-(trimethylsilyl)propan-2-ol exerts its effects involves the protection of hydroxyl groups through the formation of a stable trimethylsilyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective transformations elsewhere in the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular parameters between 2-methyl-1-(trimethylsilyl)propan-2-ol and analogous compounds:

Substituent Effects on Physicochemical Properties

Steric and Electronic Effects

- Trimethylsilyl Group: The bulky trimethylsilyl substituent in the target compound increases steric hindrance, reducing susceptibility to nucleophilic attack. This contrasts with smaller substituents like methylamino (-NHCH₃) or phenylthio (-SPh), which offer less steric protection but may participate in hydrogen bonding or redox reactions .

- Hydrophobicity: The trimethylsilyl group enhances lipophilicity, improving solubility in non-polar solvents compared to polar substituents like hydroxyl or amino groups. For example, 2-methyl-1-(3-methylphenyl)propan-2-ol (C₁₁H₁₆O) is a liquid at room temperature, likely due to balanced hydrophobicity from the aromatic ring .

Reactivity and Stability

- Hydrolytic Stability : Silyl ethers like this compound are hydrolytically stable under basic conditions but cleave under acidic conditions. This contrasts with sulfur-containing analogs (e.g., phenylthio derivatives), which may oxidize to sulfoxides or sulfones .

- Synthetic Utility : Boron-containing analogs (e.g., 1-((tetrahydro-2H-pyran-4-yl)methyl)-4-(dioxaborolanyl)-1H-pyrazole) are pivotal in cross-coupling reactions like Suzuki-Miyaura, whereas the trimethylsilyl group is more commonly used for protection or directing electrophilic substitution .

Spectroscopic and Analytical Data

- NMR Characteristics : The trimethylsilyl group produces a distinct singlet at ~0.1–0.3 ppm in ¹H NMR (for the nine equivalent -CH₃ protons) and a ¹³C signal near 0–5 ppm for the silicon-attached carbons. Sulfur-containing analogs (e.g., phenylthio derivatives) show aromatic proton signals at 6.5–7.5 ppm and thiomethyl carbon shifts at ~40–50 ppm .

- Mass Spectrometry : The molecular ion peak for this compound (m/z ~146) contrasts with higher masses for aromatic derivatives (e.g., m/z 230.31 for pyrazolyl-substituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.